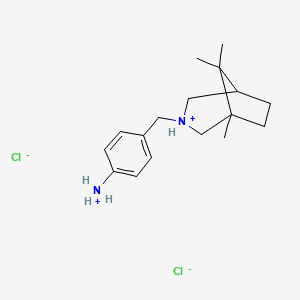

3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane dihydrochloride

CAS No.: 1220-31-1

Cat. No.: VC20496264

Molecular Formula: C17H28Cl2N2

Molecular Weight: 331.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220-31-1 |

|---|---|

| Molecular Formula | C17H28Cl2N2 |

| Molecular Weight | 331.3 g/mol |

| IUPAC Name | [4-[(1,8,8-trimethyl-3-azoniabicyclo[3.2.1]octan-3-yl)methyl]phenyl]azanium;dichloride |

| Standard InChI | InChI=1S/C17H26N2.2ClH/c1-16(2)14-8-9-17(16,3)12-19(11-14)10-13-4-6-15(18)7-5-13;;/h4-7,14H,8-12,18H2,1-3H3;2*1H |

| Standard InChI Key | JXFXQBRHCQGLBM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2CCC1(C[NH+](C2)CC3=CC=C(C=C3)[NH3+])C)C.[Cl-].[Cl-] |

Introduction

3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane dihydrochloride is a complex bicyclic compound featuring a nitrogen atom within its structure. This compound belongs to the class of azabicyclic amines and is characterized by its unique bicyclic framework, which includes a p-aminobenzyl group attached to the azabicyclooctane core. The dihydrochloride form enhances its solubility in water and stability in various environments, making it suitable for biological assays and pharmacological studies .

Synthesis and Chemical Reactivity

The synthesis of 3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane dihydrochloride involves several steps, requiring careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. The compound can undergo various chemical reactions typical for amines and quaternary ammonium salts, influenced by the steric hindrance provided by the bulky trimethyl groups on the nitrogen atom.

Biological Activities and Potential Applications

Compounds similar to 3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane dihydrochloride exhibit significant biological activities, including interactions with neurotransmitter systems in the central nervous system. These interactions suggest potential therapeutic applications, particularly in the realm of cholinergic receptors, which are relevant for treatments targeting neurological disorders.

| Biological Activity | Potential Application |

|---|---|

| Interaction with Cholinergic Receptors | Neurological Disorders |

| Neurotransmitter System Interactions | Central Nervous System Disorders |

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane dihydrochloride, including 1-azabicyclo[2.2.2]octane and 4-(p-Aminobenzyl)piperidine. These compounds may exhibit different pharmacological effects due to variations in their structural features.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Azabicyclo[2.2.2]octane | Basic bicyclic structure | Used as a scaffold for drug development |

| 4-(p-Aminobenzyl)piperidine | Piperidine ring with an aminobenzyl substituent | Potentially different pharmacological effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume